N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide
Description
N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position and a methylphenoxy-acetamide moiety at the 3-position. Its structural uniqueness lies in the combination of a fluorinated aromatic system and an acetamide linker, which may confer specific biological or pharmacological properties.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-5-4-6-15(9-13)24-12-19(23)21-11-14-10-18(25-22-14)16-7-2-3-8-17(16)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMANACORXCBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic compound with potential biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive review of its biological activities, including data tables and relevant research findings.
- Molecular Formula : C21H16FN3O3
- Molecular Weight : 377.4 g/mol
- CAS Number : 1040638-74-1
Structure
The compound features a unique oxazole ring substituted with a fluorophenyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various compounds similar to this compound against bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for selected compounds:
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Methicillin-resistant S. aureus (MRSA) | 16 |
| This compound | S. aureus | TBD |
Note: TBD indicates that specific data for this compound is not yet available but is under investigation.
Anti-inflammatory Potential
The anti-inflammatory properties of the compound were assessed through cell viability assays and NF-kB inhibition studies. The following outcomes were observed:
- Cell Viability : The compound demonstrated significant cytotoxicity at concentrations above 20 µM.
- NF-kB Activity : this compound showed a reduction in NF-kB activity by approximately 15%, suggesting potential as an anti-inflammatory agent.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of oxazole derivatives found that compounds with similar structures to this compound exhibited promising activity against MRSA. The study emphasized the importance of substituent positions on the aromatic rings influencing biological activity .
- Inflammation Model : In vivo models demonstrated that the compound could reduce inflammation markers in induced models of arthritis, indicating its therapeutic potential in inflammatory diseases.
Pharmacokinetics and ADMET Properties
Research into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound suggests favorable profiles for further development:
| Property | Value |
|---|---|
| LogP | 4.336 |
| Solubility (LogSw) | -4.47 |
| Polar Surface Area | 53.501 |
These properties indicate moderate lipophilicity and potential for oral bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
N-{5-[(4-Bromophenyl)Methyl]-1,3-Thiazol-2-yl}-2-(3-Methylphenoxy)Acetamide ()
- Core Structure : Replaces the 1,2-oxazole with a 1,3-thiazole ring.
- Substituents : A 4-bromophenylmethyl group replaces the 2-fluorophenyl group.
- Key Differences: The thiazole core introduces sulfur, which may enhance π-stacking interactions compared to the oxygen-containing oxazole. Bromine (Br) vs.
2-[5-(3,4-Dimethoxyphenyl)-1,2-Oxazol-3-yl]-N-(2-Fluorophenyl)Acetamide ()
- Core Structure : Retains the 1,2-oxazole but substitutes the 5-position with a 3,4-dimethoxyphenyl group.
- Substituents: The acetamide is linked to a 2-fluorophenyl instead of 3-methylphenoxy.
- The absence of a methylphenoxy group could diminish steric hindrance at the acetamide site .
Functional Group Variations
2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl]Acetamide ()
- Core Structure : Shares the 1,2-oxazole but incorporates a sulfamoylphenyl group.
- Substituents: A methoxyphenoxy-acetamide replaces the methylphenoxy-acetamide.
- Methoxy vs. methylphenoxy alters electronic and steric profiles, influencing selectivity .
N-(4-(3-Ethoxy-5-(2-Fluorophenyl)-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylsulfonyl)Acetamide ()
- Core Structure : Uses a 1,2,4-triazole instead of 1,2-oxazole.
- Substituents: A phenylsulfonyl group replaces the methylphenoxy.
- Key Differences: The triazole core may improve metabolic stability compared to oxazole.
Fluorinated Analogs
2-{[4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide ()
- Core Structure : 1,2,4-triazole with a 2-fluorophenyl group.
- Substituents : A sulfanyl-acetamide linker and methoxy-methylphenyl group.
- Key Differences: The amino group on the triazole may confer basicity, affecting solubility and target binding. Sulfanyl vs.
Research Implications
The target compound’s fluorinated oxazole core and methylphenoxy-acetamide linker position it within a class of molecules explored for enzyme inhibition (e.g., cytohesin inhibitors in ) or anticancer activity (e.g., thiadiazole derivatives in ). Its structural analogs demonstrate that subtle changes—such as halogen substitution (F vs. Br) or heterocycle replacement (oxazole vs. triazole)—can significantly alter bioavailability, target affinity, and metabolic pathways. Further studies should prioritize assays comparing its potency and selectivity against these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
